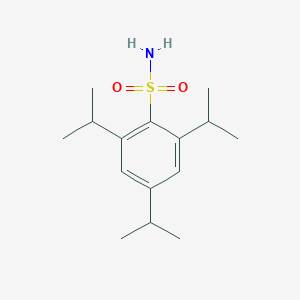

2,4,6-Triisopropylbenzenesulfonamide

描述

Structure

3D Structure

属性

IUPAC Name |

2,4,6-tri(propan-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO2S/c1-9(2)12-7-13(10(3)4)15(19(16,17)18)14(8-12)11(5)6/h7-11H,1-6H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRMNQLMPSVOZIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352973 | |

| Record name | 2,4,6-Triisopropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105536-22-9 | |

| Record name | 2,4,6-Triisopropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to 2,4,6-Triisopropylbenzenesulfonamide: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2,4,6-triisopropylbenzenesulfonamide, a molecule of significant interest in contemporary chemical research and pharmaceutical development. We will delve into its fundamental chemical and physical properties, explore its synthesis and reactivity with a focus on the rationale behind methodological choices, and discuss its emerging applications, particularly as a lead compound in drug discovery.

Core Molecular Characteristics

2,4,6-Triisopropylbenzenesulfonamide, often referred to as TIPS-sulfonamide, is an aromatic sulfonamide characterized by the presence of three bulky isopropyl groups on the benzene ring. This steric hindrance profoundly influences its reactivity and physical properties, making it a unique building block in organic synthesis.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of 2,4,6-triisopropylbenzenesulfonamide is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₅NO₂S | [1] |

| Molecular Weight | 283.43 g/mol | [1] |

| CAS Number | 105536-22-9 | [1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 115-121 °C | [2] |

| Boiling Point | 380.2 °C at 760 mmHg (Predicted) | |

| Density | 1.055 g/cm³ (Predicted) | |

| pKa | Data not readily available | |

| Solubility | Soluble in many organic solvents, decomposes in water | [3] |

Spectroscopic analysis is crucial for the unambiguous identification and characterization of 2,4,6-triisopropylbenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic proton, the methine protons of the isopropyl groups, the methyl protons of the isopropyl groups, and the amine protons.

-

¹³C NMR: The carbon NMR spectrum displays signals for the aromatic carbons, the methine and methyl carbons of the isopropyl groups.

Mass Spectrometry (MS):

The mass spectrum of 2,4,6-triisopropylbenzenesulfonamide typically shows a prominent molecular ion peak. The fragmentation pattern is influenced by the sulfonamide group and the isopropyl substituents, often involving the loss of SO₂ and rearrangements.[4][5]

Crystal Structure

The solid-state structure of 2,4,6-triisopropylbenzenesulfonamide has been determined by X-ray powder diffraction.[6] The compound crystallizes in the monoclinic space group P2(1)/c.[6] The crystal structure reveals that the molecules are linked by N-H···O hydrogen bonds, forming two-dimensional sheets.[6] The bulky isopropyl groups play a crucial role in the molecular packing.

Unit Cell Parameters: [6]

-

a = 16.9600 (6) Å

-

b = 8.1382 (2) Å

-

c = 11.7810 (2) Å

-

β = 104.777 (2)°

-

Z = 4

Synthesis and Reactivity

The synthesis of 2,4,6-triisopropylbenzenesulfonamide is a well-established process, typically proceeding through the corresponding sulfonyl chloride. Understanding the synthesis of this precursor is key to appreciating the overall process.

Synthesis of 2,4,6-Triisopropylbenzenesulfonyl Chloride

The precursor, 2,4,6-triisopropylbenzenesulfonyl chloride, is synthesized via the sulfonation of 1,3,5-triisopropylbenzene. The choice of sulfonating agent and reaction conditions are critical for achieving high yields and purity.

Experimental Protocol: Synthesis of 2,4,6-Triisopropylbenzenesulfonyl Chloride

-

Reaction Setup: A solution of 1,3,5-triisopropylbenzene in a suitable solvent (e.g., chloroform) is cooled to 0 °C in an ice bath.

-

Sulfonation: Chlorosulfonic acid is added dropwise to the cooled solution, maintaining the temperature below 10 °C to control the exothermic reaction and prevent side product formation. The reaction is then allowed to warm to room temperature and stirred for a designated period.

-

Workup: The reaction mixture is carefully poured onto crushed ice to quench the excess chlorosulfonic acid. The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄).

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as pentane, to yield the desired 2,4,6-triisopropylbenzenesulfonyl chloride as a white solid.

Causality Behind Experimental Choices:

-

Low Temperature: The initial low temperature is crucial to control the highly exothermic reaction between the arene and chlorosulfonic acid, minimizing the formation of polysulfonated byproducts and thermal degradation.

-

Solvent Choice: Chloroform is a common solvent as it is relatively inert to the reaction conditions and facilitates temperature control.

-

Quenching on Ice: This is a standard and safe procedure to hydrolyze the highly reactive and corrosive chlorosulfonic acid.

-

Recrystallization: This purification technique is effective for removing any remaining starting material and monosulfonated isomers, yielding a high-purity product.

Caption: Synthesis of 2,4,6-Triisopropylbenzenesulfonyl Chloride.

Synthesis of 2,4,6-Triisopropylbenzenesulfonamide

The conversion of the sulfonyl chloride to the sulfonamide is a straightforward nucleophilic substitution reaction.

Experimental Protocol: Synthesis of 2,4,6-Triisopropylbenzenesulfonamide

-

Reaction Setup: 2,4,6-Triisopropylbenzenesulfonyl chloride is dissolved in an appropriate solvent, such as tetrahydrofuran (THF).

-

Amination: An excess of aqueous ammonia (NH₃·H₂O) is added to the solution. The reaction is typically stirred at room temperature.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to afford the pure 2,4,6-triisopropylbenzenesulfonamide as a white solid.

Causality Behind Experimental Choices:

-

Excess Ammonia: Using an excess of ammonia ensures the complete conversion of the sulfonyl chloride and also neutralizes the HCl byproduct formed during the reaction.

-

Solvent Choice: THF is a suitable solvent as it dissolves the sulfonyl chloride and is miscible with the aqueous ammonia, facilitating the reaction.

-

Column Chromatography: This is a standard and effective method for purifying the final product, removing any unreacted starting material or byproducts.

Caption: Synthesis of 2,4,6-Triisopropylbenzenesulfonamide.

Reactivity of the Sulfonamide Moiety

The sulfonamide group is a versatile functional group. The N-H bond is acidic and can be deprotonated with a suitable base, allowing for N-functionalization. This is a key reaction for generating libraries of derivatives in drug discovery programs. The sulfonamide group itself is generally stable to a wide range of reaction conditions, making it a robust pharmacophore.

Applications in Drug Development

The unique structural features of 2,4,6-triisopropylbenzenesulfonamide have made it a compound of interest in drug discovery, particularly in the context of metabolic diseases.

Inhibition of Fatty Acid-Binding Protein 4 (FABP4)

Recent research has identified 2,4,6-triisopropylbenzenesulfonamide and its derivatives as inhibitors of Fatty Acid-Binding Protein 4 (FABP4).[7] FABP4 is predominantly expressed in adipocytes and macrophages and plays a crucial role in lipid metabolism and inflammation.[7] Inhibition of FABP4 has emerged as a promising therapeutic strategy for the treatment of type 2 diabetes and atherosclerosis.[7][8]

Mechanism of Action:

Small molecule inhibitors of FABP4, such as derivatives of 2,4,6-triisopropylbenzenesulfonamide, are being investigated for their potential to ameliorate insulin resistance and reduce inflammation.[7][8] By blocking the activity of FABP4, these compounds can modulate lipid trafficking and signaling pathways, leading to beneficial metabolic effects.[9]

Role as a Lead Compound

The 2,4,6-triisopropylbenzenesulfonamide scaffold serves as an excellent starting point for the development of more potent and selective FABP4 inhibitors. The N-H bond of the sulfonamide provides a convenient handle for chemical modification, allowing for the exploration of structure-activity relationships (SAR). The bulky isopropyl groups contribute to the binding affinity and selectivity of these compounds for the FABP4 active site.

Caption: Role of TIPS-Sulfonamide in Drug Discovery.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2,4,6-triisopropylbenzenesulfonamide and its precursors. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

2,4,6-Triisopropylbenzenesulfonamide is a sterically hindered aromatic sulfonamide with a growing profile in the field of organic synthesis and medicinal chemistry. Its well-defined synthesis, structural characteristics, and promising biological activity as a FABP4 inhibitor make it a valuable tool for researchers and a compelling lead structure for the development of novel therapeutics for metabolic diseases. The insights provided in this guide are intended to support and inspire further research into the fascinating chemistry and therapeutic potential of this molecule.

References

-

Tremayne, M., MacLean, E. J., Tang, C. C., & Glidewell, C. (1999). 2,4,6-Triisopropylbenzenesulfonamide: Monte Carlo structure solution from X-ray powder diffraction data for a molecular system containing four independent asymmetric rotors. Acta Crystallographica Section B: Structural Science, 55(6), 1068–1074. [Link][6]

-

PubChem. (n.d.). 2,4,6-Triisopropylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link][1]

-

ChemSrc. (n.d.). 2,4,6-TRIISOPROPYLBENZENESULFONAMIDE. Retrieved from [Link]

- NIST. (n.d.). Mass Spectra. National Institute of Standards and Technology.

- Royal Society of Chemistry. (n.d.).

-

Floresta, G., Rescifina, A., & Amata, E. (2022). Adipocyte fatty acid binding protein 4 (FABP4) inhibitors. An update from 2017 to early 2022. European Journal of Medicinal Chemistry, 240, 114604. [Link][7]

-

Bosquet, A., Girona, J., Guaita-Esteruelas, S., Heras, M., & Saavedra-García, P. (2018). FABP4 inhibitor BMS309403 decreases saturated-fatty-acid-induced endoplasmic reticulum stress-associated inflammation in skeletal muscle by reducing p38 MAPK activation. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1863(6), 604–613. [Link][8]

-

Furuhashi, M., Tuncman, G., Görgün, C. Z., Makowski, L., Atsumi, G., Vaillancourt, E., Kono, K., Babaev, V. R., Fazio, S., Linton, M. F., Hotamisligil, G. S., & Tontonoz, P. (2011). Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity. Journal of Lipid Research, 52(4), 646–656. [Link][9]

Sources

- 1. 2,4,6-Triisopropylbenzenesulfonamide | C15H25NO2S | CID 736244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,6-Triisopropylbenzenesulfonamide, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. lifechempharma.com [lifechempharma.com]

- 4. aaqr.org [aaqr.org]

- 5. researchgate.net [researchgate.net]

- 6. 2,4,6-Triisopropylbenzenesulfonamide: Monte Carlo structure solution from X-ray powder diffraction data for a molecular system containing four independent asymmetric rotors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adipocyte fatty acid binding protein 4 (FABP4) inhibitors. An update from 2017 to early 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. FABP4 inhibitor BMS309403 decreases saturated-fatty-acid-induced endoplasmic reticulum stress-associated inflammation in skeletal muscle by reducing p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2,4,6-Triisopropylbenzenesulfonamide: Synthesis, Properties, and Applications in Drug Discovery

Introduction

In the landscape of modern synthetic chemistry and drug development, the demand for reagents and intermediates that offer high steric hindrance and unique reactivity profiles is paramount. 2,4,6-Triisopropylbenzenesulfonamide, a sterically demanding organosulfur compound, and its derivatives have carved a significant niche as versatile tools for researchers and scientists. The bulky 2,4,6-triisopropylphenyl group, often referred to as the "trisyl" group, is the cornerstone of its utility, imparting unique properties that are instrumental in overcoming common synthetic challenges, particularly in the construction of complex molecular architectures.

This technical guide provides an in-depth exploration of 2,4,6-Triisopropylbenzenesulfonamide, beginning with its fundamental chemical identity and properties. We will then delve into a validated synthetic protocol for its preparation from its common precursor, 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl). The narrative will explain the causality behind the selection of this precursor and its widespread use as a powerful condensing agent. Finally, we will examine the applications of this structural motif in organic synthesis and its emerging relevance in drug discovery programs.

Core Compound Identification and Properties

A precise understanding of a compound's identity and physicochemical properties is the foundation of its effective application in a research setting.

IUPAC Name and Synonyms

-

IUPAC Name: 2,4,6-tri(propan-2-yl)benzenesulfonamide[1]

-

Common Synonyms: 2,4,6-Triisopropylbenzenesulfonamide

-

CAS Number: 105536-22-9[1]

Chemical Structure and Key Identifiers

The molecular structure is characterized by a central benzene ring functionalized with a sulfonamide group (-SO₂NH₂) and three bulky isopropyl groups at the ortho (2,6) and para (4) positions. This significant steric shielding around the sulfonyl group is the defining feature that governs its chemical behavior.

Table 1: Key Chemical Identifiers and Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₅NO₂S | [1][2] |

| Molecular Weight | 283.43 g/mol | [2] |

| Appearance | White solid | [3] |

| Melting Point | 113-116 °C | [2] |

| Density | 1.055 g/cm³ | [2] |

| LogP | 5.485 | [2] |

Synthesis and Mechanistic Rationale

2,4,6-Triisopropylbenzenesulfonamide is most commonly and efficiently synthesized from its corresponding sulfonyl chloride, a reagent that is itself a cornerstone of modern organic synthesis. Understanding the properties of this precursor is key to appreciating the synthesis of the target sulfonamide.

The Precursor: 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl)

2,4,6-Triisopropylbenzenesulfonyl chloride (CAS: 6553-96-4), often abbreviated as TPSCl or Trisyl Chloride, is the immediate and logical precursor for the synthesis of the target sulfonamide[3][4]. TPSCl is a highly effective condensing and sulfonylating agent, valued for several reasons directly attributable to its structure:

-

Steric Hindrance: The three isopropyl groups provide significant steric bulk. In condensation reactions (e.g., peptide bond formation), this bulk minimizes undesirable side reactions, such as the racemization of chiral centers, leading to purer products and higher yields[5][6].

-

Reactivity and Selectivity: While highly reactive, the steric hindrance can also impart selectivity. For instance, it shows a reduced rate of sulfonylation at sterically crowded hydroxyl groups, allowing for selective functionalization in complex molecules like nucleosides[6].

-

Solubility: The lipophilic isopropyl groups enhance its solubility in a wide range of organic solvents, making it versatile for various reaction conditions[4].

TPSCl is typically prepared through the sulfonation of 1,3,5-triisopropylbenzene using chlorosulfonic acid[7]. Its stability and ease of handling have made it a preferred reagent over other, less hindered sulfonyl chlorides[4].

Experimental Protocol: Synthesis of 2,4,6-Triisopropylbenzenesulfonamide

This protocol describes a direct and high-yielding nucleophilic substitution reaction where the chloride of TPSCl is displaced by ammonia.

Workflow Diagram:

Sources

- 1. 2,4,6-Triisopropylbenzenesulfonamide | C15H25NO2S | CID 736244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,6-TRIISOPROPYLBENZENESULFONAMIDE | CAS#:105536-22-9 | Chemsrc [chemsrc.com]

- 3. Page loading... [guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

Physical and chemical properties of 2,4,6-Triisopropylbenzenesulfonamide

Abstract

This guide provides a comprehensive technical overview of 2,4,6-Triisopropylbenzenesulfonamide, a sterically hindered sulfonamide of significant interest in organic synthesis and medicinal chemistry. We will delve into its core physical and chemical properties, spectroscopic signature, synthesis protocols, and key applications. This document is intended for researchers, chemists, and drug development professionals who utilize or are considering the application of this versatile compound in their work. We will explore the causality behind its reactivity, grounded in its unique molecular architecture, and provide validated protocols and safety guidelines to ensure effective and safe implementation in a laboratory setting.

Introduction and Significance

2,4,6-Triisopropylbenzenesulfonamide, often referred to as Trisylamide, is an organic compound characterized by a sulfonamide functional group attached to a benzene ring bearing three bulky isopropyl substituents. Its chemical structure is fundamental to its utility. The significant steric hindrance provided by the ortho- and para-isopropyl groups modulates the reactivity of the sulfonamide moiety, offering unique selectivity and stability in various chemical transformations.

While its precursor, 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl or Trisyl Chloride), is widely used as a powerful condensing and protecting group agent, the sulfonamide itself is a key derivative and synthetic target.[1][2] Understanding the properties of 2,4,6-Triisopropylbenzenesulfonamide is crucial for reaction monitoring, product characterization, and exploring its potential as a stable scaffold or pharmacophore in drug design.

Molecular Structure and Physicochemical Properties

The defining feature of this molecule is the sterically encumbered environment around the sulfonyl group. This bulkiness influences its crystal packing, solubility, and reactivity.

Caption: Workflow for the Synthesis of 2,4,6-Triisopropylbenzenesulfonamide.

Protocol: Synthesis via Ammonolysis

This protocol is adapted from established synthetic procedures for sulfonamide formation. [3] Self-Validating System: The protocol's integrity is maintained by in-process checks. Thin-Layer Chromatography (TLC) is used to monitor the consumption of the starting material (TPSCl), ensuring the reaction proceeds to completion before workup. The final purity is validated by spectroscopic methods (NMR, MS).

Methodology:

-

Preparation: To a solution of 2,4,6-Triisopropylbenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as Tetrahydrofuran (THF, ~0.1 M), add concentrated ammonium hydroxide (NH₃·H₂O, ~10 eq) dropwise with vigorous stirring at room temperature. [3]2. Reaction: Stir the biphasic mixture at room temperature for 30-60 minutes.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:5 ethyl acetate:petroleum ether mobile phase) until the starting sulfonyl chloride spot is no longer visible.

-

Workup: Once the reaction is complete, concentrate the solvent under reduced pressure to remove the THF and excess ammonia.

-

Purification: The resulting residue can be purified by silica gel column chromatography. Elute with a gradient of ethyl acetate in petroleum ether (e.g., starting from 1:10 v/v) to isolate the pure 2,4,6-Triisopropylbenzenesulfonamide as a white solid. [3]The yield for this reaction is typically high, often exceeding 95%. [3]

Chemical Reactivity and Applications

The primary application of this compound's precursor, TPSCl, is as a condensing agent in oligonucleotide synthesis and as a protecting group for amines. [4][5][6]The resulting 2,4,6-Triisopropylbenzenesulfonamide is often the stable, protected form of an amine. The sulfonamide bond is notably robust but can be cleaved under specific, often harsh, reducing conditions if deprotection is required.

Its derivatives, such as 2,4,6-Triisopropylbenzenesulfonyl hydrazide, are valuable reagents for generating diimide in situ for reductions or for participating in reactions like the Shapiro reaction. [7]The sulfonamide itself serves as a crucial reference compound and a stable building block in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. [1][8]

Safety and Handling

While 2,4,6-Triisopropylbenzenesulfonamide itself is a stable solid, its precursor, 2,4,6-Triisopropylbenzenesulfonyl chloride, is a corrosive and moisture-sensitive solid that requires careful handling. [9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound and its reagents. [11][12]* Handling: Handle in a well-ventilated area or a chemical fume hood. [10][11]Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials like strong oxidizing agents. [9]* First Aid:

-

Skin Contact: Wash off immediately with soap and plenty of water. [9][12] * Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention. [9][12] * Ingestion: Do NOT induce vomiting. Call a physician immediately. [9][12] * Inhalation: Move to fresh air. If breathing is difficult, give oxygen. [9][12]

-

Conclusion

2,4,6-Triisopropylbenzenesulfonamide is a compound whose properties are dictated by the significant steric hindrance of its three isopropyl groups. This guide has detailed its fundamental physical, chemical, and spectroscopic characteristics, providing a robust framework for its synthesis, identification, and safe handling. Its role as a stable derivative of the widely used TPSCl reagent makes a thorough understanding of its properties essential for chemists in synthetic and medicinal fields. The provided protocols and data serve as a reliable resource for laboratory applications, enabling researchers to confidently utilize this compound in their synthetic endeavors.

References

-

PubChem. (n.d.). 2,4,6-Triisopropylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

FinetoChem. (n.d.). Optimizing Organic Synthesis with 2,4,6-Triisopropylbenzenesulfonyl Hydrazide. Retrieved from [Link]

-

s d fine-chem limited. (2018). 2,4,6-TRIISOPROPYLBENZENESULPHONYL CHLORIDE SDS. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Comprehensive Overview of 2,4,6-Triisopropylbenzenesulfonyl Chloride (CAS: 6553-96-4). Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2,4,6-Triisopropylbenzenesulfonyl chloride. Retrieved from [Link]

-

Chemsrc. (2025). 2,4,6-TRIISOPROPYLBENZENESULFONAMIDE | CAS#:105536-22-9. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,6-Triisopropylbenzenesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

SARA Research & Development Centre. (n.d.). 2,4,6 triisopropylbenzene sulfonamide. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. 2,4,6-三异丙基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2,4,6-Triisopropylbenzenesulfonyl chloride | 6553-96-4 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. 2,4,6-Triisopropylbenzenesulfonyl hydrazide 90 39085-59-1 [sigmaaldrich.com]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

- 10. 2,4,6-Triisopropylbenzenesulfonyl chloride(6553-96-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

2,4,6-Triisopropylbenzenesulfonamide CAS number

An In-Depth Technical Guide to 2,4,6-Triisopropylbenzenesulfonamide

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound 2,4,6-Triisopropylbenzenesulfonamide. It details its chemical identity, synthesis, applications, and safety considerations, grounded in established scientific literature and data.

Core Identification and Physicochemical Properties

2,4,6-Triisopropylbenzenesulfonamide is a sulfonamide compound characterized by a benzene ring substituted with three sterically hindering isopropyl groups and a sulfonamide functional group. This significant steric hindrance imparted by the isopropyl groups at the ortho and para positions influences its reactivity and potential applications, particularly in specialized organic synthesis.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 105536-22-9 .[1][2]

Chemical Structure

Caption: Chemical structure of 2,4,6-Triisopropylbenzenesulfonamide.

Quantitative Data Summary

For ease of reference, the key physicochemical properties of 2,4,6-Triisopropylbenzenesulfonamide are summarized in the table below.

| Property | Value | Source |

| CAS Number | 105536-22-9 | [1] |

| Molecular Formula | C₁₅H₂₅NO₂S | [1] |

| Molecular Weight | 283.4 g/mol | [3], [1] |

| IUPAC Name | 2,4,6-tri(propan-2-yl)benzenesulfonamide | [1] |

| Appearance | White solid (predicted) | [4] |

Synthesis and Experimental Protocol

2,4,6-Triisopropylbenzenesulfonamide is typically synthesized from its corresponding sulfonyl chloride precursor, 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl, CAS No. 6553-96-4).[4][5] The reaction involves the nucleophilic substitution of the chloride by an amine source, in this case, ammonia.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 2,4,6-Triisopropylbenzenesulfonamide.

Detailed Step-by-Step Synthesis Protocol

This protocol is adapted from established synthetic procedures.[4]

-

Reaction Setup : To a solution of 2,4,6-Triisopropylbenzenesulfonyl chloride (0.165 mmol) dissolved in tetrahydrofuran (THF, 2 mL), add aqueous ammonia (25%, 0.127 mL) with stirring.

-

Causality Note : THF is selected as the solvent due to its ability to dissolve the nonpolar sulfonyl chloride while being miscible with the aqueous ammonia. The stirring ensures adequate mixing of the biphasic system to facilitate the reaction at the interface.

-

-

Reaction Execution : Stir the resulting mixture at room temperature for 30 minutes.

-

Self-Validation : Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material (sulfonyl chloride) is completely consumed. This provides a reliable endpoint for the reaction, preventing the formation of by-products from over-reaction or an incomplete reaction.

-

-

Work-up : Once the reaction is complete as indicated by TLC, concentrate the solvent under reduced pressure.

-

Purification : Purify the resulting residue by silica gel column chromatography. A typical eluent system is a 1:5 (v/v) mixture of ethyl acetate and petroleum ether.

-

Causality Note : Column chromatography is essential to separate the desired sulfonamide product from any unreacted starting material, by-products, or inorganic salts generated during the reaction. The polarity of the eluent is optimized to ensure good separation on the silica gel stationary phase.

-

-

Product Isolation : The purified fractions are combined and concentrated to yield 2,4,6-Triisopropylbenzenesulfonamide as a white solid.[4]

Applications in Research and Drug Development

While 2,4,6-Triisopropylbenzenesulfonamide itself is primarily a specialty chemical intermediate, its structural motif and the chemistry of its precursor are relevant in several areas of pharmaceutical and biochemical research.[3]

-

Scaffold for Drug Discovery : The sulfonamide functional group is a well-known pharmacophore present in numerous approved drugs. The bulky triisopropylphenyl group can be used to impart specific steric and electronic properties to a molecule, potentially influencing its binding affinity and selectivity for a biological target.

-

Precursor Chemistry in Peptide Synthesis : The parent sulfonyl chloride (TPSCl) is an effective condensing agent in peptide synthesis, facilitating the formation of amide bonds.[6] This highlights the utility of the 2,4,6-triisopropylbenzenesulfonyl moiety in complex organic synthesis.

-

Potential Antidiabetic Agents : A patent has disclosed the use of substituted 2,4,6-triisopropylbenzene compounds, including structures derived from 2,4,6-triisopropylbenzenesulfonyl chloride, in the preparation of medicines for treating diabetes.[7] The compounds were identified as having inhibitory activity on Fatty Acid-Binding Protein 4 (FABP4), a target of interest in metabolic diseases.[7]

Spectral Characterization

For unequivocal identification and quality control, a combination of spectroscopic methods is employed. Publicly available data for 2,4,6-Triisopropylbenzenesulfonamide includes:

-

Gas Chromatography-Mass Spectrometry (GC-MS) : Provides information on the molecular weight and fragmentation pattern.

-

Infrared (IR) and Raman Spectroscopy : Used to identify characteristic functional groups, such as the N-H and S=O stretches of the sulfonamide group.[1]

Safety and Handling

No specific, comprehensive safety data sheet (SDS) for 2,4,6-Triisopropylbenzenesulfonamide is readily available. Therefore, a conservative approach to handling is mandated, treating it with the same precautions as its reactive precursor, 2,4,6-Triisopropylbenzenesulfonyl chloride.

Recommendations Based on Precursor (TPSCl) Data

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[8][9]

-

Handling : Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[10] Avoid contact with skin and eyes.

-

Storage : Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[8] The precursor is moisture-sensitive, so storage in a tightly sealed container is critical.[8][10]

-

First Aid :

-

Skin Contact : Immediately wash off with soap and plenty of water while removing contaminated clothing.[8][9]

-

Eye Contact : Rinse immediately and cautiously with plenty of water for at least 15 minutes.[8][9]

-

Inhalation : Remove to fresh air. If breathing is difficult, give oxygen.[8][9]

-

Ingestion : Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[8][9]

-

Trustworthiness Note : It is imperative for researchers to conduct a substance-specific risk assessment before handling 2,4,6-Triisopropylbenzenesulfonamide and to consult or generate a specific Safety Data Sheet (SDS) for this compound.

References

-

SARA Research & Development Centre. 2,4,6 triisopropylbenzene sulfonamide. [Link]

-

PrepChem.com. Synthesis of 2,4,6-Triisopropylbenzenesulfonyl azide. [Link]

-

s d fine-chem limited. 2,4,6-TRIISOPROPYLBENZENESULPHONYL CHLORIDE - SDS. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis with 2,4,6-Triisopropylbenzenesulfonyl Chloride. [Link]

-

PubChem. 2,4,6-Triisopropylbenzenesulfonamide | C15H25NO2S | CID 736244. [Link]

-

Chemsrc. 2,4,6-TRIISOPROPYLBENZENESULFONAMIDE | CAS#:105536-22-9. [Link]

- Google Patents.

Sources

- 1. 2,4,6-Triisopropylbenzenesulfonamide | C15H25NO2S | CID 736244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,6-TRIISOPROPYLBENZENESULFONAMIDE | CAS#:105536-22-9 | Chemsrc [chemsrc.com]

- 3. Get High-Quality 246-Triisopropylbenzene-Sulfonamide from SARA Research & Development Centre [sararesearch.com]

- 4. Page loading... [guidechem.com]

- 5. 2,4,6-Triisopropylbenzenesulfonyl chloride | 6553-96-4 | Benchchem [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. CN103040815B - Application of 2,4,6-triisopropylbenzene compounds in preparation of medicines for treating diabetes - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. 2,4,6-Triisopropylbenzenesulfonyl chloride(6553-96-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl): Structure, Synthesis, and Applications

Abstract

2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) is a highly versatile organosulfur compound that has become an indispensable tool in modern organic synthesis. Characterized by a sterically hindered benzene ring, TPSCl exhibits remarkable selectivity and efficiency as a coupling reagent, condensing agent, and sulfonylating agent. Its unique structural attributes mitigate common side reactions, making it a reagent of choice in complex molecular syntheses, particularly in the fields of oligonucleotide and phospholipid chemistry. This guide provides a comprehensive overview of the molecular structure of TPSCl, its synthesis, and its critical applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

2,4,6-Triisopropylbenzenesulfonyl chloride, commonly abbreviated as TPSCl, is an aromatic sulfonyl chloride. Its structure is distinguished by a benzene ring substituted with a sulfonyl chloride group (-SO₂Cl) and three bulky isopropyl groups at the ortho (2,6) and para (4) positions.[1] This extensive steric shielding around the reactive sulfonyl chloride moiety is the cornerstone of its chemical behavior and synthetic utility.

The bulky isopropyl groups enforce a specific conformation, influencing the reagent's reactivity and enhancing its selectivity in complex chemical environments.[1][2] This sterically hindered nature prevents unwanted side reactions, a common challenge with less substituted sulfonyl chlorides.[1][2] X-ray diffraction studies have confirmed its orthorhombic crystal structure.[1]

Below is a 2D representation of the TPSCl molecular structure.

Caption: General workflow for the synthesis and purification of TPSCl.

Experimental Protocol: Synthesis of TPSCl

[3]

-

Setup: In a four-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 1,3,5-triisopropylbenzene (e.g., 100 mL) in chloroform (e.g., 500 mL).

-

Cooling: Cool the mixture to 0°C using an ice bath.

-

Sulfonation/Chlorination: Under anhydrous conditions, add chlorosulfonic acid (e.g., 120 mL) dropwise over 15-20 minutes, ensuring the internal temperature is maintained between 5-15°C. [1][4]4. Reaction Completion: After the addition is complete, remove the ice bath and continue stirring at room temperature for approximately 45 minutes.

-

Workup: Carefully pour the reaction mixture into a beaker containing crushed ice to quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into the chloroform layer.

-

Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to yield a white residue.

-

Recrystallization: Dissolve the crude product in hot pentane, filter while hot to remove any insoluble impurities, and allow the filtrate to cool, yielding pure crystals of 2,4,6-triisopropylbenzenesulfonyl chloride.

Key Applications in Organic Synthesis

The utility of TPSCl stems from its role as a powerful and selective activating agent. Its applications are widespread, from pharmaceutical development to polymer chemistry. [5][6]

Oligonucleotide Synthesis: The Gold Standard Coupling Reagent

TPSCl is a cornerstone reagent in the phosphotriester and H-phosphonate methods of oligonucleotide synthesis. [7]It acts as a highly efficient coupling (or condensing) agent to facilitate the formation of the crucial internucleotide phosphodiester bond. [2][8] Mechanism of Action: In this process, TPSCl reacts with the phosphodiester component to form a highly reactive mixed sulfonic-phosphoric anhydride intermediate. The steric bulk of the triisopropylphenyl group directs the subsequent nucleophilic attack from the 5'-hydroxyl group of the incoming nucleoside, leading to the desired phosphotriester linkage with high precision and minimal side reactions like oligomerization. [2]

Caption: Simplified mechanism of TPSCl-mediated phosphodiester bond formation.

The precision offered by TPSCl is vital for synthesizing custom oligonucleotides, modified nucleotides, and probes used in genetic research, diagnostics, and nucleic acid-based therapeutics. [2]

Sulfonamide and Sulfonate Ester Synthesis

As a sulfonylating agent, TPSCl is widely used to prepare sulfonamides and sulfonate esters, which are key structural motifs in many pharmaceuticals and agrochemicals. [8][5][6] Sulfonamide Formation: The reaction of TPSCl with primary or secondary amines, typically in the presence of a base like triethylamine or pyridine, yields the corresponding sulfonamide. The classical synthesis involves the reaction of the sulfonyl chloride electrophile with an amine nucleophile. [9]The steric hindrance of TPSCl can be leveraged to achieve selective sulfonylation in poly-functionalized molecules.

Caption: General reaction scheme for sulfonamide synthesis using TPSCl.

Experimental Protocol: General Synthesis of a Sulfonamide

[3]

-

Setup: Dissolve the amine (1.0 equiv.) and a non-nucleophilic base such as triethylamine (1.5 equiv.) in an appropriate anhydrous solvent (e.g., THF, CH₂Cl₂).

-

Addition: To this stirred solution, add a solution of TPSCl (1.1 equiv.) in the same solvent dropwise at room temperature.

-

Reaction: Monitor the reaction by TLC until completion (typically 0.5-2 hours).

-

Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, concentrate, and purify the residue by silica gel column chromatography to obtain the desired sulfonamide.

Other Significant Applications

-

Phospholipid Synthesis: TPSCl is an effective condensing agent for synthesizing glycerophospholipids, which are fundamental components of cell membranes and are used in lipid-based drug delivery systems. [1][5]* Analytical Chemistry: It is employed as a derivatizing agent for amines and alcohols, enhancing their detection and quantification via chromatographic methods like HPLC-MS. [5]* Polymer Chemistry: TPSCl can act as a coupling agent in the production of specialty polymers. [6]

Safety and Handling

TPSCl is a corrosive solid and a moisture-sensitive reagent. [10]It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. It is classified as Skin Corrosion Category 1B. Store in a tightly sealed container in a cool, dry place away from moisture.

Conclusion

2,4,6-Triisopropylbenzenesulfonyl chloride is a premier reagent in organic chemistry, whose value is directly derived from its unique molecular structure. The strategic placement of three bulky isopropyl groups provides exceptional steric shielding, translating into high selectivity and reaction efficiency. For drug development professionals and research scientists, TPSCl offers a reliable and precise tool for constructing complex molecular architectures, from life-saving oligonucleotide therapeutics to novel pharmaceutical agents. Its continued application in diverse synthetic challenges underscores its importance as a foundational reagent in the modern chemical laboratory.

References

-

Comprehensive Overview of 2,4,6-Triisopropylbenzenesulfonyl Chloride (CAS: 6553-96-4). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl): Versatile Applications and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

How can 2,4,6-Triisopropylbenzenesulfonyl chloride be prepared more efficiently? Mol-Instincts. [Link]

-

Structural study of 2,4,6-triisopropylbenzenesulfonyl chloride. ResearchGate. [Link]

-

Synthetic approaches to biologically active sulfonates and sulfonamides. UCL Discovery. [Link]

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. National Institutes of Health (NIH). [Link]

Sources

- 1. 2,4,6-Triisopropylbenzenesulfonyl chloride | 6553-96-4 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 2,4,6-Triisopropylbenzenesulfonyl chloride | 6553-96-4 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lifechempharma.com [lifechempharma.com]

A Technical Guide to the Spectroscopic Characterization of 2,4,6-Triisopropylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2,4,6-Triisopropylbenzenesulfonamide is a sterically hindered aromatic sulfonamide of significant interest in organic synthesis and medicinal chemistry. Its bulky triisopropylphenyl group confers unique solubility and reactivity properties, making it a valuable building block. A thorough understanding of its molecular structure is paramount for its effective application, and this is achieved through the rigorous application of modern spectroscopic techniques.

This guide provides an in-depth analysis of the spectroscopic data for 2,4,6-triisopropylbenzenesulfonamide, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus is not merely on the presentation of data, but on the rationale behind the spectral features and the experimental considerations necessary to obtain high-quality, reliable results.

Molecular Structure and Spectroscopic Overview

The structure of 2,4,6-triisopropylbenzenesulfonamide, with its distinct functional groups and symmetry, gives rise to a characteristic spectroscopic fingerprint.

Molecular Formula: C₁₅H₂₅NO₂S[1]

Molecular Weight: 283.4 g/mol [1]

IUPAC Name: 2,4,6-tri(propan-2-yl)benzenesulfonamide[1]

The following sections will delve into the specific spectroscopic techniques used to elucidate and confirm this structure.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2,4,6-triisopropylbenzenesulfonamide, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of 2,4,6-triisopropylbenzenesulfonamide is characterized by the signals arising from the aromatic protons, the isopropyl methine protons, the isopropyl methyl protons, and the sulfonamide N-H protons.

Table 1: Predicted ¹H NMR Data for 2,4,6-Triisopropylbenzenesulfonamide (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | s | 2H | Ar-H |

| ~4.90 | s (br) | 2H | NH₂ |

| ~4.00 | septet | 2H | ortho-CH(CH₃)₂ |

| ~2.90 | septet | 1H | para-CH(CH₃)₂ |

| ~1.30 | d | 12H | ortho-CH(CH₃)₂ |

| ~1.25 | d | 6H | para-CH(CH₃)₂ |

Note: These are predicted values based on the analysis of similar structures and general principles of NMR spectroscopy.

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The simplicity of the aromatic region, showing a single peak for two protons, is a direct consequence of the molecule's C₂ symmetry. The two aromatic protons are chemically equivalent. The steric hindrance from the two ortho-isopropyl groups restricts the rotation of the C-S bond, leading to distinct signals for the ortho and para isopropyl groups. The methine protons of the isopropyl groups appear as septets due to coupling with the six equivalent methyl protons. Correspondingly, the methyl protons appear as doublets, coupling to the single methine proton. The sulfonamide protons often appear as a broad singlet and their chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the number of distinct carbon environments.

Table 2: Predicted ¹³C NMR Data for 2,4,6-Triisopropylbenzenesulfonamide (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~153.0 | ortho-C-Ar |

| ~149.0 | para-C-Ar |

| ~135.0 | C-SO₂ |

| ~122.0 | CH-Ar |

| ~34.0 | para-CH(CH₃)₂ |

| ~29.0 | ortho-CH(CH₃)₂ |

| ~25.0 | para-CH(CH₃)₂ |

| ~24.0 | ortho-CH(CH₃)₂ |

Note: These are predicted values based on the analysis of similar structures and general principles of NMR spectroscopy.

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The spectrum is expected to show eight distinct carbon signals, consistent with the molecule's symmetry. The quaternary aromatic carbons attached to the isopropyl groups and the sulfonamide group are downfield due to the electron-withdrawing nature of the substituents and their position in the aromatic ring. The aromatic CH carbons appear in the typical aromatic region. The aliphatic region shows four signals corresponding to the two different methine and two different methyl carbons of the ortho and para isopropyl groups.

Experimental Protocol for NMR Data Acquisition

Trustworthiness: A Self-Validating System

-

Sample Preparation: Dissolve approximately 10-20 mg of 2,4,6-triisopropylbenzenesulfonamide in ~0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid a large solvent signal in the ¹H NMR spectrum.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the range of ~0-10 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of ~0-160 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (typically to the residual solvent peak of CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The Attenuated Total Reflectance (ATR) technique is particularly useful for solid samples, requiring minimal sample preparation.

Table 3: Characteristic IR Absorption Bands for 2,4,6-Triisopropylbenzenesulfonamide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, sharp (two bands) | N-H symmetric and asymmetric stretching |

| 2960-2850 | Strong | C-H stretching (aliphatic) |

| ~1600, ~1460 | Medium | C=C stretching (aromatic) |

| ~1330 | Strong | S=O asymmetric stretching |

| ~1160 | Strong | S=O symmetric stretching |

| ~900 | Medium | S-N stretching |

Note: These are characteristic absorption ranges for the functional groups present.

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum of 2,4,6-triisopropylbenzenesulfonamide is dominated by the strong absorptions of the sulfonamide group. The two distinct bands for the S=O stretching are a hallmark of the SO₂ group. The presence of two N-H stretching bands confirms the primary amide (-NH₂) functionality. The strong C-H stretching bands below 3000 cm⁻¹ are indicative of the numerous aliphatic C-H bonds in the isopropyl groups. Aromatic C=C stretching bands are also expected in the 1600-1450 cm⁻¹ region.

Experimental Protocol for ATR-IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid 2,4,6-triisopropylbenzenesulfonamide powder onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the IR spectrum over the range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation. Electron Ionization (EI) is a common technique for the analysis of relatively volatile and thermally stable organic compounds.

Table 4: Key Mass Spectrometry Data for 2,4,6-Triisopropylbenzenesulfonamide (EI-MS)

| m/z | Proposed Fragment |

| 283 | [M]⁺ (Molecular Ion) |

| 268 | [M - CH₃]⁺ |

| 240 | [M - C₃H₇]⁺ |

| 187 | [M - SO₂NH₂ - CH₃]⁺ |

| 159 | [M - SO₂NH₂ - C₃H₇]⁺ |

Note: Fragmentation data is based on the GC-MS information available on PubChem for CID 736244 and general fragmentation principles of alkylbenzenes and sulfonamides.[1]

Expertise & Experience: Interpreting the Mass Spectrum

The molecular ion peak at m/z 283 confirms the molecular weight of the compound. The fragmentation pattern is expected to be dominated by cleavages related to the isopropyl groups and the sulfonamide moiety. The loss of a methyl radical (15 amu) to give a peak at m/z 268 is a common fragmentation for isopropyl groups, leading to a stable benzylic carbocation. The loss of a propyl radical (43 amu) to give a peak at m/z 240 is also anticipated. Cleavage of the C-S bond with the loss of the SO₂NH₂ group (80 amu) followed by further fragmentation of the alkyl groups would lead to the observed ions at m/z 187 and 159.

Proposed Fragmentation Pathway

Sources

A Technical Guide to the Stability and Storage of 2,4,6-Triisopropylbenzenesulfonamide

Executive Summary

2,4,6-Triisopropylbenzenesulfonamide is a sterically hindered arylsulfonamide, a class of compounds recognized for its general chemical robustness. While specific, comprehensive stability data for this particular molecule is not extensively published, this guide synthesizes established chemical principles of arylsulfonamides with practical, field-proven laboratory practices. The primary degradation pathway of concern for sulfonamides is the hydrolysis of the sulfur-nitrogen (S-N) bond, a process typically requiring harsh acidic or basic conditions and elevated temperatures.[1] This guide provides a framework for understanding its stability profile, outlines optimal storage and handling protocols to ensure long-term integrity, and presents a self-validating experimental workflow for researchers to confirm stability within their specific applications.

Physicochemical Profile

A foundational understanding of the molecule's physical and chemical properties is paramount to predicting its behavior and stability.

| Property | Value | Source |

| IUPAC Name | 2,4,6-tri(propan-2-yl)benzenesulfonamide | [2] |

| CAS Number | 105536-22-9 | [2] |

| Molecular Formula | C₁₅H₂₅NO₂S | [2] |

| Molecular Weight | 283.4 g/mol | [2] |

| Appearance | Typically a white to off-white crystalline solid | General Observation |

Core Stability Analysis: Mechanisms and Influencing Factors

Arylsulfonamides are known to be stable crystalline solids.[3] The central sulfonamide functional group is significantly less susceptible to hydrolysis than related functional groups like sulfonyl chlorides. The bulky isopropyl groups at the 2, 4, and 6 positions of the benzene ring provide considerable steric hindrance around the sulfonyl group, which is anticipated to further enhance the molecule's kinetic stability by impeding nucleophilic attack.

The principal factors that can influence the long-term stability of 2,4,6-Triisopropylbenzenesulfonamide are detailed below.

Influence of pH and Hydrolysis

The most probable degradation route for sulfonamides in solution is the cleavage of the S-N bond via hydrolysis.[1]

-

Acid-Catalyzed Hydrolysis: Under strongly acidic conditions (low pH), the nitrogen atom of the sulfonamide can be protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. However, this process generally requires elevated temperatures and strong acid concentrations to proceed at a significant rate for arylsulfonamides.[4][5]

-

Base-Catalyzed Hydrolysis: Under strongly basic conditions (high pH), the sulfonamide proton (N-H) can be abstracted, forming an anionic species. While this can also facilitate degradation, alkaline hydrolysis of sulfonamides is typically slower than that of analogous amides.[6]

-

Neutral pH: In the neutral pH range (approx. 6-8), the rate of hydrolysis for most sulfonamides is at its minimum.[1]

Causality Insight: The stability of the S-N bond is the cornerstone of the molecule's integrity. The steric shield provided by the ortho-isopropyl groups likely raises the activation energy required for nucleophilic attack by water or hydroxide ions, making 2,4,6-Triisopropylbenzenesulfonamide exceptionally stable under typical laboratory conditions (neutral pH, ambient temperature) compared to less hindered sulfonamides.

Impact of Temperature

As with most chemical compounds, elevated temperatures will increase the rate of degradation.[1] For long-term storage, maintaining a cool environment is crucial to minimize any potential hydrolytic or oxidative degradation, especially if the compound is stored for years.

Photostability

Many aromatic compounds are susceptible to photodegradation. For sulfonamides, this can involve pathways such as the cleavage of the sulfonamide bond or SO₂ extrusion upon exposure to UV or even natural sunlight over extended periods.[7][8] While specific data for this molecule is unavailable, it is a prudent and standard practice to protect it from light.

Oxidative Stability

Sulfonamides can be susceptible to oxidative degradation, particularly in the presence of strong oxidizing agents or radical species.[9][10][11] This is not typically a concern under standard storage conditions but should be considered if the compound is formulated with potentially oxidative excipients or exposed to advanced oxidation processes.[12][13][14]

Diagram: Key Factors Influencing Stability A summary of the primary external factors affecting the chemical integrity of 2,4,6-Triisopropylbenzenesulfonamide.

Recommended Storage and Handling Protocols

Based on the analysis of chemical principles and general best practices for research chemicals, the following conditions are recommended to ensure the long-term integrity of 2,4,6-Triisopropylbenzenesulfonamide.[4][15][16]

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool environment (2-8°C recommended for long-term). | Minimizes the rate of potential degradation pathways. |

| Atmosphere | Store in a dry, inert atmosphere (e.g., under Argon or Nitrogen). | Prevents exposure to atmospheric moisture and oxygen. |

| Container | Use a tightly sealed, opaque container (e.g., amber glass vial). | Protects from light and atmospheric contaminants.[17] |

| Location | Store in a dedicated, well-ventilated chemical cabinet away from incompatible materials. | Prevents accidental contact with strong acids, bases, or oxidizing agents. |

Handling Procedures

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area, preferably a chemical fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

-

Dispensing: Avoid creating dust when weighing or transferring the solid material.[15] Use appropriate tools and techniques to minimize aerosolization.

-

Spill Management: In case of a spill, isolate the area.[17] Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for proper disposal according to local regulations.

Experimental Protocol: pH-Rate Profile for Stability Assessment

To build a self-validating system, researchers can perform an accelerated stability study to determine the compound's stability in a specific formulation or solvent system. This protocol provides a robust framework for such an analysis.

Objective: To quantify the degradation of 2,4,6-Triisopropylbenzenesulfonamide over time under various pH and temperature conditions using High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mg/mL) of the compound in a suitable organic solvent like acetonitrile or methanol.

-

Sample Preparation:

-

Label sets of HPLC vials for each condition (e.g., pH 2, pH 7, pH 10) and time point (T=0, 1 week, 4 weeks, etc.).

-

For each vial, dilute the stock solution with the appropriate aqueous buffer to a final working concentration (e.g., 50 µg/mL). Ensure the final organic solvent concentration is low (e.g., <5%) to not significantly alter the buffer pH.

-

-

Incubation:

-

Store one complete set of samples at a control temperature (e.g., 2-8°C) in the dark.

-

Store a second complete set at an accelerated temperature (e.g., 40°C) in the dark.

-

-

Time Point Analysis:

-

At T=0, immediately analyze one vial from each condition to establish the initial peak area of the parent compound.

-

At subsequent time points (1 week, 4 weeks), retrieve the corresponding vials from both control and accelerated storage.

-

Analyze all samples by a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid).

-

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample for that condition.

-

Plot the percentage remaining versus time for each condition to determine the degradation rate.

-

Diagram: Workflow for Stability Assessment A step-by-step visual guide to the experimental protocol for assessing compound stability.

Conclusion

2,4,6-Triisopropylbenzenesulfonamide is inherently a stable molecule due to its robust arylsulfonamide core and significant steric protection. Degradation is not a significant concern under standard laboratory conditions. Optimal long-term preservation is achieved by storing the compound as a solid in a cool, dry, and dark environment within a tightly sealed container. By understanding the fundamental chemical principles outlined in this guide and, where necessary, employing the provided experimental protocol, researchers and drug development professionals can ensure the integrity of this valuable chemical reagent.

References

-

Boreen, A. L., Arnold, W. A., & McNeill, K. (2003). Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate. Environmental Science & Technology, 37(17), 3773-3781. [Link]

-

Gómez-Rivera, K., et al. (2018). Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. Revista Internacional de Contaminación Ambiental, 34(3), 459-471. [Link]

-

Goebel, A., et al. (2013). Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Chemosphere, 92(10), 1356-1363. [Link]

-

Li, L., et al. (2009). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. Journal of Pharmaceutical Sciences, 98(12), 4734-4746. [Link]

-

Lin, Y. C., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science and Technology, 71(3), 412-417. [Link]

-

Wang, J., et al. (2020). Combining Ultraviolet Photolysis with In-Situ Electrochemical Oxidation for Degrading Sulfonamides in Wastewater. Applied Sciences, 10(17), 5991. [Link]

-

Álvarez-Corena, J. R., et al. (2021). Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). Catalysts, 11(10), 1215. [Link]

-

Yang, B., et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Water, 13(3), 319. [Link]

-

Wang, J., et al. (2023). Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water. ACS Omega, 8(30), 27281-27290. [Link]

-

Park, J., & Heo, J. (2021). Redox-dependent biotransformation of sulfonamide antibiotics exceeds sorption and mineralization: Evidence from incubation of sediments from a reclaimed water-affected river. Water Research, 205, 117679. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 736244, 2,4,6-Triisopropylbenzenesulfonamide. Retrieved November 26, 2024 from [Link].

-

ResearchGate. (2008). Acid-catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho-alkyl substituents. [Link]

-

Tillet, M. J. (1988). Intramolecularly catalyzed sulfonamide hydrolysis. 8. Intramolecular nucleophilic catalysis by a neighboring hydroxyl group in acid-catalyzed benzenesulfonamide hydrolysis. The Journal of Organic Chemistry, 53(4), 836-839. [Link]

-

ResearchGate. (2014). Structural basis for the acidity of sulfonamides. Crystal structures of dibenzenesulfonamide and its sodium salt. [Link]

-

Vanderbilt University. (n.d.). GUIDE TO NEWLY SYNTHESIZED CHEMICALS: Management, Storage, and Retention. [Link]

-

Tillet, M. J. (1988). Intramolecular-catalyzed hydrolysis of sulfonamides. 10. Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. The Journal of Organic Chemistry, 53(4), 840-844. [Link]

-

AA Blocks. (2025). Safety Data Sheet for 3-(2-AMINOETHYL)BENZENE-1-SULFONAMIDE HYDROCHLORIDE. [Link]

-

ResearchGate. (2013). Reactivity and Mechanism in the Hydrolysis of β-Sultams. [Link]

-

University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta [scielo.org.mx]

- 10. Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI) [mdpi.com]

- 12. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate | MDPI [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. nottingham.ac.uk [nottingham.ac.uk]

- 17. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Biological activity of 2,4,6-triisopropylbenzene compounds

An In-depth Technical Guide to the Biological Activity of 2,4,6-Triisopropylbenzene Compounds

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the 2,4,6-triisopropylbenzene scaffold, a unique chemical moiety whose derivatives exhibit a fascinating duality. On one hand, their significant steric hindrance makes them highly selective and indispensable tools in complex chemical synthesis for creating other biologically active molecules. On the other, specific compounds built on this framework have demonstrated direct and potent pharmacological activity, opening new avenues for therapeutic development. We will delve into the mechanisms, applications, and experimental protocols associated with these compounds, offering a comprehensive resource for researchers, chemists, and drug development professionals.

The Defining Feature: Steric Hindrance and Its Implications

The core of the 2,4,6-triisopropylbenzene structure is a benzene ring flanked by three bulky isopropyl groups. This arrangement is not a trivial substitution; it imposes significant steric shielding around the benzene ring and any functional groups attached to it. This steric hindrance is the primary determinant of the unique reactivity and selectivity of its derivatives, most notably 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl). The introduction of two ortho-alkyl groups significantly limits the free rotation of the sulfonyl chloride group, a factor that is critical to its function in chemical synthesis[1]. This controlled spatial arrangement is the key to minimizing undesirable side reactions, a common challenge with less hindered reagents[2].

A Cornerstone of Synthesis: TPSCl as a Superior Coupling Reagent

The most well-documented application of a 2,4,6-triisopropylbenzene compound is the use of 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) as a condensing and coupling agent. It is particularly renowned in the synthesis of oligonucleotides and phospholipids[2].

Mechanism of Action in Synthesis

TPSCl functions as a powerful sulfonylating agent[3]. Its primary role is to activate a nucleophile (typically an alcohol or an amine) by converting it into a better leaving group. The mechanism involves the formation of a sulfonyl chloride intermediate which then readily reacts with a second nucleophile[2]. The bulky isopropyl groups provide a steric shield that prevents undesired secondary reactions, thereby enhancing selectivity and yield[1][2]. This high selectivity was famously harnessed by Khorana in the pioneering synthesis of oligo- and polyribonucleotides, where it was used to form the critical C3′–C5′ interribonucleotide linkage[1].

Comparative Advantage in the Lab

The choice of a coupling reagent is critical for the success of a multi-step synthesis. The steric properties of TPSCl give it a distinct advantage over other common sulfonyl chlorides.

| Reagent | Key Feature | Advantage of TPSCl | Typical Yield (Coupling) |

| TPSCl | High Steric Hindrance | High selectivity, reduced side reactions[2]. | 70-75% |

| Mesitylene-2-sulfonyl chloride (MSCI) | Moderate Steric Hindrance | TPSCl's bulkier groups offer better protection against undesired sulfonation[2]. | 50-60% |

| Naphthalene-1-sulfonyl chloride | High Electrophilicity, Low Hindrance | Prone to over-activation; TPSCl provides more controlled reactivity[2]. | N/A |

| 4-Nitrobenzenesulfonyl chloride | Strong Electron-Withdrawing Group | Prone to decomposition; TPSCl's electron-donating groups offer greater stability[2]. | 40-50% |

Experimental Protocol: Generalized TPSCl-Mediated Esterification

This protocol describes a general procedure for coupling a carboxylic acid and an alcohol. It is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the product confirmed by spectroscopic methods (NMR, MS).

Objective: To form an ester bond with high yield and purity.

Materials:

-

Carboxylic Acid (1.0 eq)

-

Alcohol (1.2 eq)

-

2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) (1.5 eq)

-

Pyridine or Triethylamine (TEA) as base (3.0 eq)

-

N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid and alcohol in the chosen anhydrous solvent.

-

Add the base (pyridine or TEA) and stir the solution at room temperature for 10 minutes.

-

Add TPSCl portion-wise to the solution. An exotherm may be observed.

-

Stir the reaction at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the pure ester.

Visualization: TPSCl Coupling Workflow

Caption: General workflow for a TPSCl-mediated coupling reaction.

Direct Pharmacological Activity of the Scaffold

While its role in synthesis is well-established, recent discoveries have highlighted the potential of the 2,4,6-triisopropylbenzene scaffold in developing direct-acting therapeutic agents.

Anti-Diabetic Properties via FABP4 Inhibition

A significant breakthrough is the discovery of substituted 2,4,6-triisopropylbenzene compounds as potent agents for treating diabetes. These compounds exert their effects by inhibiting Fatty Acid-Binding Protein 4 (FABP4)[4]. FABP4 is a crucial protein in adipocytes involved in fatty acid transport and lipid metabolism. Its inhibition is a promising strategy for improving insulin sensitivity.

-

Reported Biological Effects: In-vitro tests showed that these compounds have significant inhibitory activity on FABP4 and on the lipolysis of differentiated 3T3-L1 preadipocytes. In-vivo studies in db/db diabetic mice demonstrated clear hypoglycemic, lipid-lowering, and insulin-sensitizing effects[4].

-

Significance: This positions these derivatives as a new class of lead compounds for the development of novel anti-diabetic drugs, especially given the side effects associated with existing therapies like thiazolidinediones[4].

Proposed Signaling Pathway

Caption: Inhibition of FABP4 by 2,4,6-triisopropylbenzene derivatives.

Inferred Antimicrobial Potential

While direct studies on 2,4,6-triisopropylbenzene compounds are limited, research on close structural analogs provides a strong rationale for their investigation as antimicrobial agents. A study on a series of 2,4,6-trimethylbenzenesulfonyl hydrazones (a less sterically hindered analog) demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, with MIC values as low as 7.81 µg/mL[5]. This suggests that the benzenesulfonyl hydrazone scaffold, when combined with bulky, lipophilic groups on the benzene ring, is a promising pharmacophore for antimicrobial drug discovery.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the MIC of novel 2,4,6-triisopropylbenzene derivatives against a bacterial strain.

Objective: To determine the lowest concentration of a compound that visibly inhibits bacterial growth.

Materials:

-

Test compounds dissolved in DMSO.

-

Bacterial strain (e.g., Staphylococcus aureus).

-

Cation-adjusted Mueller-Hinton Broth (MHB).

-

Sterile 96-well microtiter plates.

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).

-

Positive control (e.g., Vancomycin) and negative control (DMSO).

-

Spectrophotometer or plate reader (optional).

Procedure:

-

Preparation: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

-

Compound Dilution: In well 1, add 100 µL of the test compound at 4x the desired starting concentration. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

-

Inoculation: Dilute the standardized bacterial inoculum so that when 50 µL is added to the wells, the final concentration will be ~5 x 10⁵ CFU/mL. Add 50 µL of this diluted inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-